Cycloheptanecarboxylic acid

Descripción general

Descripción

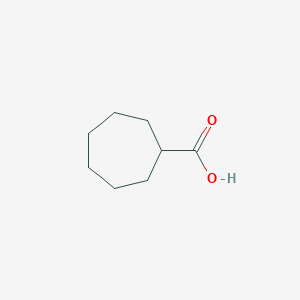

Cycloheptanecarboxylic acid is an intriguing chemical compound that belongs to the class of organic compounds known as cycloalkanes. It features a seven-membered carbon ring structure (cycloheptane) attached to a carboxylic acid group. The molecular formula of this compound is C₈H₁₄O₂, and it has a molar mass of approximately 142.20 g/mol . This compound is typically found as a white or off-white crystalline powder at room temperature .

Mecanismo De Acción

Target of Action

Cycloheptanecarboxylic acid is a structural analog of 4,5-dihydrocyclohex-1-ene-carboxylic acid, which is a starter unit in the biosynthesis of rapamycin . Rapamycin is a clinically important macrolide compound produced by Streptomyces hygroscopicus . It exhibits antifungal, immunosuppressive, antitumor, neuroprotective, and antiaging activities .

Biochemical Pathways

The linear polyketide chain is condensed with pipecolate by peptide synthetase, followed by cyclization to form the macrolide ring and modified by a series of post-PKS tailoring steps . The use of this compound as a pseudostarter unit can lead to the production of new metabolites .

Pharmacokinetics

It’s worth noting that its structural analog, cyclohexanecarboxylic acid, has been studied in bile-exteriorized rats . More research is needed to understand the ADME properties of this compound.

Result of Action

The result of the action of this compound is the production of new metabolites when used as a pseudostarter unit in the biosynthesis of rapamycin analogs . These new metabolites could potentially exhibit a range of biological activities.

Action Environment

The action of this compound is influenced by the biochemical environment in which it is used. For example, the production of new metabolites depends on the presence of other compounds involved in the biosynthesis of rapamycin

Análisis Bioquímico

Biochemical Properties

Cycloheptanecarboxylic acid features a seven-membered carbon ring structure (cycloheptane), attached to a carboxylic acid group . The presence of the carboxylic acid group enables it to participate in typical carboxylic acid reactions, such as esterification and amide formation . The compound is polar due to the electronegativity difference between the oxygen and the hydrogen atoms in the -COOH group .

Molecular Mechanism

It is known that carboxylic acids can participate in various biochemical reactions due to their carboxyl group . They can form esters and amides, which are common in biological systems .

Métodos De Preparación

Cycloheptanecarboxylic acid can be synthesized through various methods in a laboratory setting. One of the most common methods involves the oxidation of cycloheptanone using strong oxidizing agents such as potassium permanganate or chromium trioxide . The reaction conditions typically require an acidic or basic medium to facilitate the oxidation process. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Análisis De Reacciones Químicas

Cycloheptanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: The carboxylic acid group can be reduced to form cycloheptanol.

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amide Formation: Reaction with amines to form amides.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed from these reactions include esters, amides, alcohols, and carbon dioxide .

Aplicaciones Científicas De Investigación

Cycloheptanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis due to its unique seven-membered ring structure.

Biology: It serves as a precursor in the synthesis of certain biologically active compounds.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

Comparación Con Compuestos Similares

Cycloheptanecarboxylic acid can be compared with other similar compounds such as cyclohexanecarboxylic acid and cyclooctanecarboxylic acid. The primary difference lies in the ring size:

Cyclohexanecarboxylic acid: Features a six-membered carbon ring.

Cyclooctanecarboxylic acid: Features an eight-membered carbon ring.

This compound’s seven-membered ring provides a unique balance of structural rigidity and reactivity, making it distinct from its six- and eight-membered counterparts .

Actividad Biológica

Cycloheptanecarboxylic acid (CHCA) is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its seven-membered carbon ring with a carboxylic acid functional group. Its unique cyclic structure contributes to its distinct chemical behavior, influencing its interactions in biological systems. The compound is known for being a versatile intermediate in organic synthesis, facilitating the development of various biologically active compounds.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Anticancer Activity : CHCA has been identified as a scaffold for the development of inhibitors targeting specific enzymes involved in cancer progression. For instance, derivatives of CHCA have shown promise as inhibitors of aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in hormone-dependent cancers .

- Anti-inflammatory Effects : Research indicates that certain CHCA derivatives can modulate cannabinoid receptors (CB2R), which play a crucial role in regulating inflammation. Activation of CB2R has been linked to reduced neuroinflammatory responses, suggesting potential therapeutic applications in neurodegenerative diseases .

- Biodegradability : CHCA has been studied for its biodegradability, which is essential for evaluating environmental impact and safety. Studies have shown that CHCA can be metabolized by various microorganisms, indicating its potential for safe disposal after use in pharmaceutical applications .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The structural features of CHCA enable it to bind effectively to target enzymes, inhibiting their activity. For example, the inhibition of AKR1C enzymes can disrupt steroid metabolism pathways critical in cancer cell proliferation .

- Receptor Modulation : As a ligand for CB2 receptors, CHCA derivatives can influence signaling pathways related to pain and inflammation. This modulation can lead to therapeutic effects without the psychotropic side effects associated with CB1 receptor activation .

Case Study 1: Synthesis and Evaluation of CHCA Derivatives

A study focused on synthesizing γ-arylated cycloheptanecarboxylic acids demonstrated their enhanced biological activity compared to unmodified CHCA. The derivatives were evaluated for their ability to inhibit AKR1C enzymes, showing inhibition rates between 37% and 70% depending on the specific aryl substituent used . This highlights the importance of chemical modification in enhancing biological efficacy.

Case Study 2: Neuroinflammation and CB2R Activation

In another investigation, a series of CHCA derivatives were tested for their ability to activate CB2 receptors in human microglial cells. The most promising compound exhibited significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines following lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.

Data Table: Biological Activities of this compound Derivatives

| Compound | Target Enzyme/Receptor | Biological Activity | Inhibition Rate (%) |

|---|---|---|---|

| CHCA | AKR1C1 | Anticancer | 37-70 |

| γ-Arylated CHCA | AKR1C3 | Anticancer | 50-65 |

| CB2R Agonist Derivative | CB2R | Anti-inflammatory | Significant reduction |

| Unmodified CHCA | - | Biodegradable | Yes |

Propiedades

IUPAC Name |

cycloheptanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFUCHSFHOYXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163256 | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-16-8 | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEPTANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cycloheptanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865KG6BK6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.